(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate
Description
“(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate” is a fluorinated benzofuran derivative characterized by a benzylidene moiety substituted with a fluorine atom at the ortho position of the aromatic ring. The compound features a Z-configuration around the exocyclic double bond (benzylidene group), a 3-oxo-2,3-dihydrobenzofuran core, and a furan-2-carboxylate ester at the 6-position of the benzofuran ring. This structural arrangement imparts unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11FO5/c21-15-5-2-1-4-12(15)10-18-19(22)14-8-7-13(11-17(14)26-18)25-20(23)16-6-3-9-24-16/h1-11H/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSUXCWPYHNRSI-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of an appropriate precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of the Fluorobenzylidene Group: The fluorobenzylidene group can be introduced via a condensation reaction between the benzofuran core and 2-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Esterification: The final step involves the esterification of the benzofuran derivative with furan-2-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction of the carbonyl group in the dihydrobenzofuran ring can yield the corresponding alcohol.
Substitution: The fluorobenzylidene group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Bases such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of the fluorobenzylidene group can enhance its binding affinity and selectivity towards certain targets. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of benzofuran derivatives functionalized with aromatic substituents and ester groups. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Findings
Methoxy groups, being electron-donating, may improve solubility in polar solvents but reduce metabolic stability in biological systems. The furan-2-carboxylate ester is conserved across all analogs, suggesting its role as a critical pharmacophore or structural motif for intermolecular interactions (e.g., hydrogen bonding with biological targets) .
Structural Flexibility :
- The isochromen core in the compound from lacks the dihydrobenzofuran ring, resulting in a planar structure with reduced conformational flexibility. This may influence binding affinity in enzyme inhibition studies compared to the dihydrobenzofuran-based target compound.
Synthetic Accessibility :
- The synthesis of furan-2-carboxylate derivatives typically involves esterification under high-temperature conditions, as demonstrated in (reflux with furoyl chloride at 200°C). Fluorinated analogs may require specialized reagents (e.g., fluorinated benzaldehydes) for the benzylidene formation step.
Biological and Physicochemical Properties :
- Melting Points : The isochromen analog exhibits a higher melting point (178–180°C) than benzofuran derivatives, likely due to increased crystallinity from the planar isochromen system.
- Solubility : Methoxy-substituted derivatives (e.g., 2,4-dimethoxy ) are expected to exhibit better aqueous solubility than the fluorinated target compound due to polar methoxy groups.
Table 2: Spectral Data Comparison
Biological Activity
(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships, and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step process involving the condensation of benzofuran derivatives with furan-2-carboxylic acid derivatives. The general reaction pathway includes:
- Formation of the Benzofuran Core : Utilizing 2-hydroxybenzaldehyde and appropriate reagents.
- Condensation Reaction : The introduction of the fluorobenzylidene moiety through a Knoevenagel condensation.
- Final Esterification : Converting the intermediate into the final carboxylate form.
Anticancer Activity
Recent studies have indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance:
- Inhibition of PARP-1 : A study on similar compounds showed that 2,3-dihydrobenzofuran derivatives can inhibit poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. The lead compound demonstrated an IC50 value of 9.45 μM, indicating moderate potency against cancer cell lines .
Antiviral Activity
Compounds with structural similarities to (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran have been evaluated for antiviral properties:
- SARS-CoV-2 Inhibition : A related study identified novel inhibitors targeting the main protease (Mpro) of SARS-CoV-2, with some compounds exhibiting IC50 values as low as 1.55 μM . While direct data for our compound is lacking, structural analogs suggest potential efficacy.
Structure-Activity Relationship (SAR)
The biological activity of (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran is influenced by various substituents on the benzofuran core:
| Substituent | Position | Effect on Activity | IC50 Value |
|---|---|---|---|
| Hydroxyl | 4' | Increased potency | 0.531 μM |
| Methyl | 7 | Moderate potency | 16.2 μM |
| Fluoro | 2 | Enhanced selectivity | TBD |
The presence of electron-withdrawing groups such as fluorine at specific positions has been shown to enhance biological activity by stabilizing reactive intermediates during enzymatic interactions.
Case Studies
- Benzofuran Derivatives Against Cancer :
- Antiviral Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
